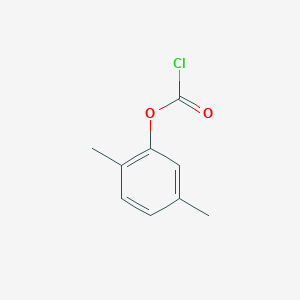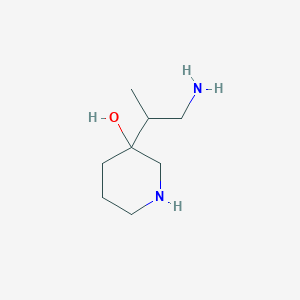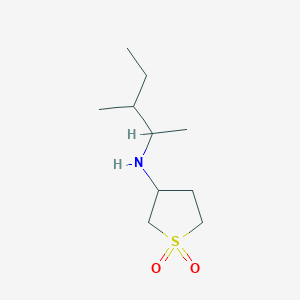
3-((3-Methylpentan-2-yl)amino)tetrahydrothiophene 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3-Methylpentan-2-yl)amino]-1lambda6-thiolane-1,1-dione is a chemical compound with a unique structure that includes a thiolane ring and an amino group
Vorbereitungsmethoden
The synthesis of 3-[(3-Methylpentan-2-yl)amino]-1lambda6-thiolane-1,1-dione typically involves the reaction of 3-methylpentan-2-amine with a thiolane derivative under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction . Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
3-[(3-Methylpentan-2-yl)amino]-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiolane derivatives.
Wissenschaftliche Forschungsanwendungen
3-[(3-Methylpentan-2-yl)amino]-1lambda6-thiolane-1,1-dione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various thiolane derivatives.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[(3-Methylpentan-2-yl)amino]-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thiolane ring can interact with enzymes and proteins, affecting their function. These interactions can lead to various biological effects, including inhibition of microbial growth and modulation of enzyme activity .
Vergleich Mit ähnlichen Verbindungen
3-[(3-Methylpentan-2-yl)amino]-1lambda6-thiolane-1,1-dione can be compared with similar compounds such as:
3-Methylpentan-2-amine: This compound shares the same amino group but lacks the thiolane ring, making it less versatile in chemical reactions.
Thiolane derivatives: Compounds with similar thiolane rings but different substituents can have varying chemical and biological properties.
Eigenschaften
Molekularformel |
C10H21NO2S |
|---|---|
Molekulargewicht |
219.35 g/mol |
IUPAC-Name |
N-(3-methylpentan-2-yl)-1,1-dioxothiolan-3-amine |
InChI |
InChI=1S/C10H21NO2S/c1-4-8(2)9(3)11-10-5-6-14(12,13)7-10/h8-11H,4-7H2,1-3H3 |
InChI-Schlüssel |
OEQRCJNYXISDFM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(C)NC1CCS(=O)(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Hydroxy-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13217737.png)
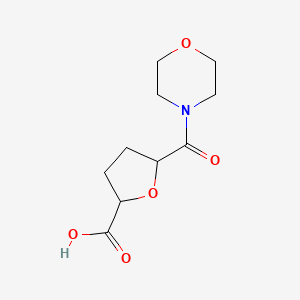
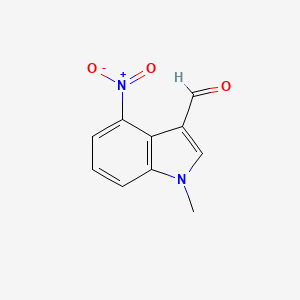



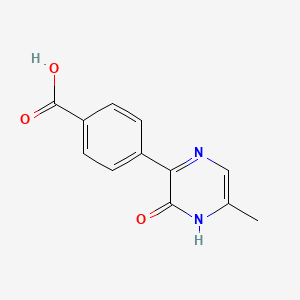
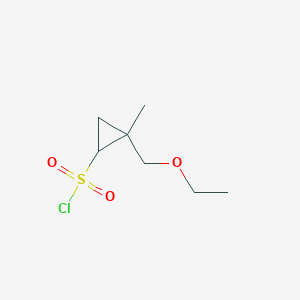
![4-{2-[(4-Bromophenyl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13217788.png)

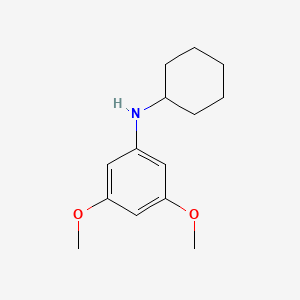
![Hexahydro-2H-cyclopenta[b]furan-3a-amine](/img/structure/B13217794.png)
